molecular formula C11H12N2O5 B12455707 Methyl 4-acetamido-5-methyl-2-nitrobenzoate

Methyl 4-acetamido-5-methyl-2-nitrobenzoate

Cat. No.: B12455707
M. Wt: 252.22 g/mol
InChI Key: HWIRVLHBNQBOQX-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-5-methyl-2-nitrobenzoate is an organic compound with the molecular formula C11H12N2O5 It is a derivative of benzoic acid and features functional groups such as an acetamido group, a nitro group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamido-5-methyl-2-nitrobenzoate typically involves the nitration of methyl 4-acetamido-5-methylbenzoate. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-5-methyl-2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Methyl 4-acetamido-5-methyl-2-aminobenzoate.

    Substitution: Depending on the nucleophile, various substituted derivatives.

    Hydrolysis: 4-Acetamido-5-methyl-2-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-acetamido-5-methyl-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-5-methyl-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-acetamido-5-nitrobenzoate: Similar structure but with the nitro group in a different position.

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Contains a chloro and methoxy group instead of a nitro group.

Uniqueness

Methyl 4-acetamido-5-methyl-2-nitrobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

methyl 4-acetamido-5-methyl-2-nitrobenzoate

InChI

InChI=1S/C11H12N2O5/c1-6-4-8(11(15)18-3)10(13(16)17)5-9(6)12-7(2)14/h4-5H,1-3H3,(H,12,14)

InChI Key

HWIRVLHBNQBOQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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